molecular formula C5H10N4 B13589079 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole

4-(hydrazinylmethyl)-1-methyl-1H-pyrazole

Cat. No.: B13589079
M. Wt: 126.16 g/mol
InChI Key: OBZVTCJIJODUFO-UHFFFAOYSA-N
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Description

4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrazol-4-yl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-5(2-7-6)3-8-9/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZVTCJIJODUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyrazole Heterocycle Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry. japtronline.comnih.gov First synthesized in the 19th century, pyrazole and its derivatives have demonstrated a vast array of biological activities, leading to their incorporation into numerous pharmaceutical agents. nih.gov The electronic properties of the pyrazole ring, characterized by its π-excessive nature, influence its reactivity, with electrophilic substitution typically occurring at the C4 position. mdpi.com

The substitution pattern on the pyrazole ring is crucial in determining its physicochemical properties and biological function. The presence of a methyl group at the N1 position, as seen in 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, is a common feature in many bioactive pyrazoles. This methylation can enhance metabolic stability and modulate the electronic nature of the heterocyclic ring, thereby influencing its interaction with biological targets. The functionalization at the C4 position with a methyl group bearing a hydrazine (B178648) moiety introduces a reactive handle that is central to the compound's utility in synthesis.

Significance of Hydrazinylmethyl Moieties in Organic Synthesis

The hydrazinylmethyl group (-CH₂NHNH₂) is a highly versatile functional group in organic synthesis, primarily due to the nucleophilic nature of the terminal nitrogen atom and the reactivity of the hydrazine (B178648) moiety. Hydrazines are widely used as building blocks for the synthesis of a variety of heterocyclic compounds, including pyridazines, pyrazolines, and other nitrogen-containing ring systems. beilstein-journals.org

The reaction of a hydrazinylmethyl group with carbonyl compounds, such as aldehydes and ketones, readily forms hydrazones. chemmethod.com These hydrazones can serve as intermediates for a multitude of subsequent transformations. For instance, the Vilsmeier-Haack reaction, a powerful formylation technique, can be employed on hydrazones to generate 4-formylpyrazoles, which are themselves valuable synthetic intermediates. nih.govchemmethod.com The hydrazinylmethyl moiety, therefore, endows 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with the potential to participate in a wide range of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures.

Role As a Privileged Scaffold and Building Block in Chemical Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole (B372694) is widely recognized as such a scaffold. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, allows for favorable interactions within the binding sites of various proteins.

The compound 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole serves as a key building block for elaborating upon this privileged scaffold. A plausible synthetic route to this compound could involve the Vilsmeier-Haack formylation of a suitable hydrazone precursor to yield 1-methyl-1H-pyrazole-4-carbaldehyde. nih.govchemmethod.com Subsequent reduction of the aldehyde to an alcohol, followed by conversion to a leaving group (e.g., a halide), and finally substitution with hydrazine (B178648) would afford the target molecule. An alternative pathway could involve the direct reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine to form a hydrazone, which could then be selectively reduced to the hydrazinylmethyl derivative.

As a building block, this compound offers a reactive point for diversification. The hydrazine moiety can be acylated, alkylated, or used in cyclization reactions to generate a library of derivatives. This modularity is highly desirable in drug discovery and materials science, where the systematic modification of a core structure is essential for optimizing properties.

Applications of 4 Hydrazinylmethyl 1 Methyl 1h Pyrazole in Advanced Chemical Synthesis

Precursor in the Synthesis of Ligands for Metal Coordination Chemistry

The hydrazinyl moiety of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a reactive site that could, in principle, be elaborated to form a wide array of chelating ligands for metal coordination. The pyrazole (B372694) ring itself provides a stable heterocyclic core with a nitrogen atom capable of coordinating to metal centers.

Design and Synthesis of Novel Ligand Frameworks

Theoretically, the terminal hydrazine (B178648) group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazone-based ligands. These reactions would extend the molecular framework and introduce additional donor atoms (e.g., oxygen or other nitrogen atoms from the carbonyl component), thereby creating polydentate ligand systems. The specific design of these ligands would be dictated by the choice of the carbonyl partner, allowing for tunable steric and electronic properties of the final ligand. However, specific examples of such ligand syntheses starting from this compound are not reported in the available scientific literature.

Chelation Properties and Coordination Modes

Based on the general principles of coordination chemistry of pyrazole-based ligands, it can be postulated that ligands derived from this compound would exhibit versatile coordination behavior. The pyrazole nitrogen atom can act as a donor, and depending on the structure of the ligand synthesized from the hydrazinyl group, various coordination modes (e.g., bidentate, tridentate) could be achieved. The chelation properties would be influenced by the nature of the metal ion and the specific donor atoms present in the ligand. Unfortunately, without experimental data, any discussion of chelation properties and coordination modes remains speculative.

Building Block for the Construction of Diverse Organic Architectures

The bifunctional nature of this compound, possessing both a reactive hydrazine group and a stable aromatic pyrazole ring, makes it a potentially valuable building block in organic synthesis for the creation of more complex molecules.

Role in Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. Hydrazine derivatives are frequently employed in MCRs to generate heterocyclic scaffolds. While the participation of various pyrazole-containing compounds in MCRs is well-documented, specific examples involving this compound are absent from the literature. Its structure suggests potential for use in reactions like the Ugi or Passerini reactions, where the hydrazine could act as the amine component, leading to diverse molecular scaffolds.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 4 Hydrazinylmethyl 1 Methyl 1h Pyrazole and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole. These techniques rely on the interaction of molecules with electromagnetic radiation to provide information about their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. For instance, the methyl group on the pyrazole (B372694) ring would appear as a singlet, as would the methylene (B1212753) protons of the hydrazinylmethyl group. The protons on the pyrazoyl ring would also produce characteristic signals. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (if any) would provide information about neighboring protons. For a related compound, 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride, a ¹H NMR spectrum has been reported, which can serve as a reference for interpreting the spectrum of the target compound. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Each carbon atom in the pyrazole ring, the methyl group, and the methylene group would give a distinct signal, confirming the carbon skeleton of the compound.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between different parts of the molecule, providing unambiguous structural confirmation, particularly for more complex derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazine (B178648) group, C-H stretching of the methyl and methylene groups and the pyrazole ring, and C=N and C=C stretching vibrations within the pyrazole ring. researchgate.net The presence of a broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the hydrazine moiety.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. nih.gov

Table 1: Expected Spectroscopic Data for this compound
scienceTechniquenotesExpected Observations
¹H NMR Signals for methyl protons, methylene protons, pyrazole ring protons, and NH protons of the hydrazine group.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazole ring, methyl group, and methylene group.
IR Spectroscopy Characteristic bands for N-H, C-H, C=N, and C=C stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating and purifying this compound and for monitoring the progress of its synthesis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.gov It can also be used for a preliminary assessment of the purity of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be used to determine its purity with high accuracy. By using a suitable stationary phase and mobile phase, the compound can be separated from any impurities or byproducts.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for its analysis. nist.gov GC is particularly useful for assessing the purity of volatile starting materials and intermediates used in its synthesis.

Table 2: Chromatographic Methods for the Analysis of this compound
analyticsMethodbiotechApplicationcommentRemarks
TLC Reaction monitoring and preliminary purity check.Simple, fast, and cost-effective. nih.gov
HPLC High-resolution purity assessment and quantification.Provides accurate quantitative data.
GC Purity assessment of volatile and thermally stable compounds.Applicable if the compound meets the volatility and stability requirements. nist.gov

Advanced Analytical Techniques for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and reactions of this compound can be facilitated by advanced analytical techniques. For instance, in-situ reaction monitoring using techniques like ReactIR (in-situ FT-IR) or process mass spectrometry can provide real-time information about the formation of intermediates and products. Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to model reaction pathways and transition states, offering deeper insights into the reaction mechanism. eurasianjournals.com While specific mechanistic studies on this compound are not widely reported, the application of such advanced techniques is a common practice in modern synthetic chemistry to optimize reaction conditions and understand reaction pathways for related heterocyclic compounds. acs.org

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